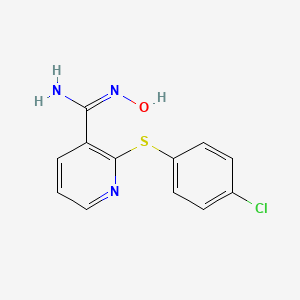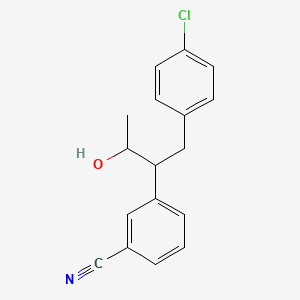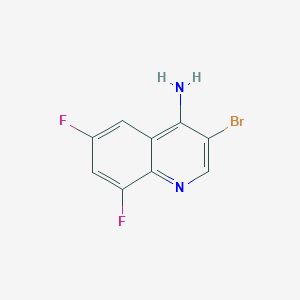
3-Bromo-6,8-difluoroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-bromo-6,8-difluoroquinoline is a quinoline derivative with the molecular formula C9H5BrF2N2 and a molecular weight of 259.05 g/mol . This compound is characterized by the presence of amino, bromo, and difluoro substituents on the quinoline ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-6,8-difluoroquinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid to form the quinoline ring . The reaction conditions often require the presence of a base and controlled temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of 4-Amino-3-bromo-6,8-difluoroquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-bromo-6,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Cross-Coupling Reactions: The bromo group can be utilized in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed: The reactions yield various substituted quinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-bromo-6,8-difluoroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and materials for electronic applications.
Wirkmechanismus
The mechanism of action of 4-Amino-3-bromo-6,8-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its fluorinated structure enhances its ability to penetrate biological membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-5,8-difluoroquinoline
- 6-Fluoro-2-cyanoquinolone
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Comparison: 4-Amino-3-bromo-6,8-difluoroquinoline is unique due to the presence of both amino and bromo groups, which provide versatile reactivity for synthetic modifications. Compared to other fluorinated quinolines, it offers a distinct combination of chemical properties that can be exploited for specific applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
1065088-58-5 |
|---|---|
Molekularformel |
C9H5BrF2N2 |
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
3-bromo-6,8-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H,(H2,13,14) |
InChI-Schlüssel |
YDQSPHUFVKMTTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


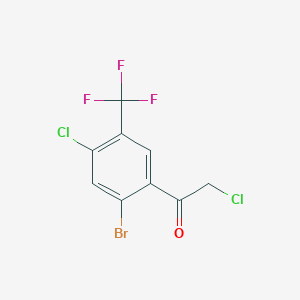
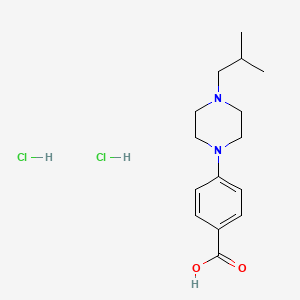
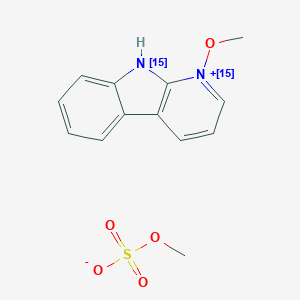
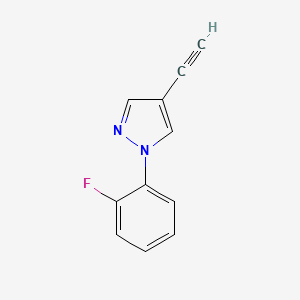
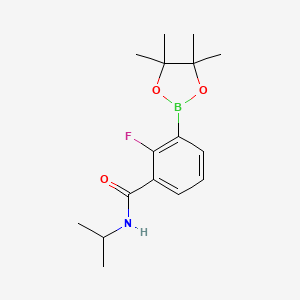

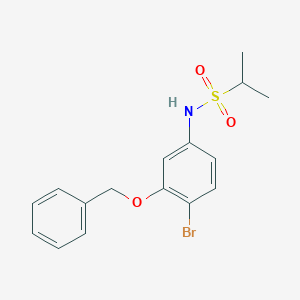

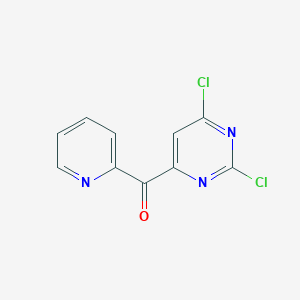
![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)


